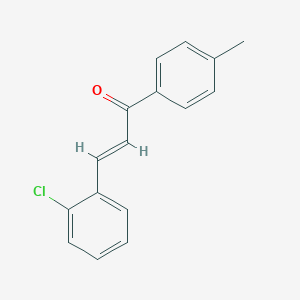

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXADQJCWOIEYOS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the production of advanced materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Chalcones exhibit structure-activity relationships (SAR) highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with analogous derivatives.

Table 1: Comparative Data of Selected Chalcones

Key Observations

Electron-Donating vs. Chlorine (electron-withdrawing) at the ortho position (Ring A) may sterically hinder interactions with biological targets, unlike para-substituted analogs (e.g., 3-(4-Cl-phenyl)-1-(4-OH-phenyl)-2-propen-1-one), which show higher nematocidal activity .

Positional Effects: Meta- or para-substitutions on Ring A (e.g., iodine in cluster 6 chalcones) correlate with reduced potency (IC₅₀ > 4.7 μM), whereas ortho-substitutions (e.g., 2-Cl in the target compound) may offer unique steric profiles .

Bulkier Substituents :

- Compounds with isobutyl () or naphthyl groups () exhibit higher molecular weights and altered pharmacokinetics. For example, 3-(4-Cl-phenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one shows 103% inhibition in anticancer assays, suggesting bulkier groups enhance activity in certain contexts .

Antioxidant Activity: Chalcones with dihydroxyphenyl groups (e.g., 1-[2',4'-diOH-phenyl]-3-[2-Cl-phenyl]-2-propen-1-one) demonstrate notable antioxidant effects, highlighting the role of phenolic groups in radical scavenging .

Biological Activity

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is classified as a chalcone, characterized by the general structure of . The presence of the chlorophenyl and methylphenyl groups contributes to its unique chemical behavior and biological interactions.

1. Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties against various pathogens.

- Mechanism of Action : Chalcones exhibit their antimicrobial effects primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis. They can target specific enzymes involved in these processes.

- Case Study : In a study examining various chalcones, it was found that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

2. Anticancer Properties

Research has indicated that this chalcone exhibits potential anticancer effects by inducing apoptosis in cancer cells.

- Mechanism of Action : The compound can modulate various signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 30 µM .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

3. Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties.

- Mechanism of Action : They are believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Research Findings : A study indicated that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.